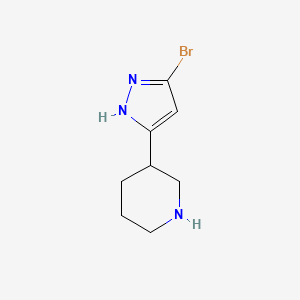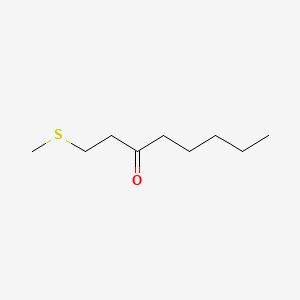![molecular formula C6H7BN2O3 B13132547 [2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
[2-(Aminocarbonyl)-4-pyridinyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminocarbonyl)-4-pyridinyl]boronic acid: is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an aminocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminocarbonyl)-4-pyridinyl]boronic acid typically involves the reaction of a 2-halopyridine derivative with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with a borate ester to yield the desired boronic acid compound. The general reaction scheme can be summarized as follows :
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: [2-(Aminocarbonyl)-4-pyridinyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic acid derivatives.
Reduction: Formation of boronic esters.
Substitution: Formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and appropriate solvents (e.g., ethanol or water).
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as building blocks in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, including cross-coupling reactions.
Biology:
Protein Labeling: Utilized in the labeling and modification of proteins.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry:
Materials Science: Used in the development of advanced materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of [2-(Aminocarbonyl)-4-pyridinyl]boronic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to inhibit enzyme activity or modify protein function. This interaction is often exploited in the design of enzyme inhibitors and protein labeling reagents .
Comparaison Avec Des Composés Similaires
Bortezomib: A boronic acid-based proteasome inhibitor used in cancer therapy.
Ixazomib: Another boronic acid-based proteasome inhibitor with similar applications.
Uniqueness: Its combination of an aminocarbonyl group and a boronic acid group allows for versatile chemical transformations and interactions with biological targets .
Propriétés
IUPAC Name |
(2-carbamoylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3,11-12H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYWRLYKYILRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
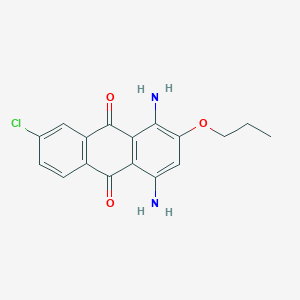

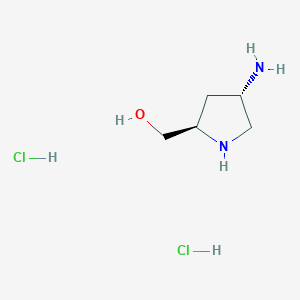
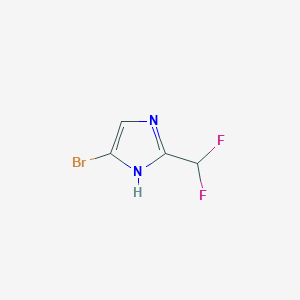
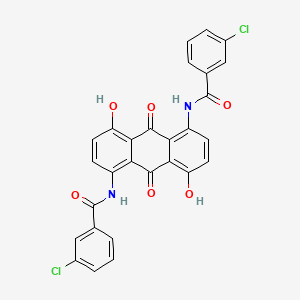
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)
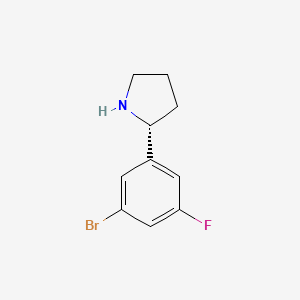
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
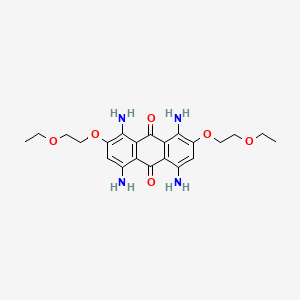
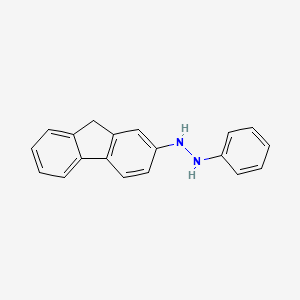
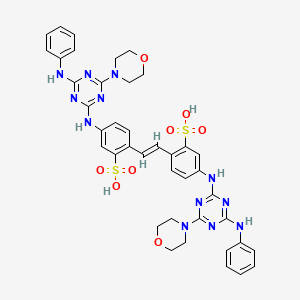
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
